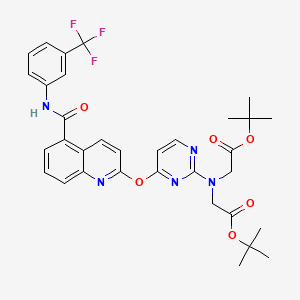

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate

Description

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is a highly functionalized organic compound featuring a quinoline-pyrimidine core, tert-butyl-protected acetate groups, and a trifluoromethylphenyl carbamoyl substituent. This structure combines aromatic heterocycles with electron-withdrawing (trifluoromethyl) and bulky (tert-butyl) groups, which are critical for modulating solubility, metabolic stability, and target binding affinity. The azanediyl (NH) linkage bridges two acetate esters, forming a flexible spacer that may influence conformational dynamics in biological systems .

Properties

Molecular Formula |

C33H34F3N5O6 |

|---|---|

Molecular Weight |

653.6 g/mol |

IUPAC Name |

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]acetate |

InChI |

InChI=1S/C33H34F3N5O6/c1-31(2,3)46-27(42)18-41(19-28(43)47-32(4,5)6)30-37-16-15-26(40-30)45-25-14-13-22-23(11-8-12-24(22)39-25)29(44)38-21-10-7-9-20(17-21)33(34,35)36/h7-17H,18-19H2,1-6H3,(H,38,44) |

InChI Key |

GFATYSIAKLIVOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

First Alkylation

The pyrimidine’s secondary amine is treated with tert-butyl bromoacetate in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Polar aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are preferred to minimize ester hydrolysis. For example, reacting the pyrimidinyloxy-quinoline intermediate with tert-butyl bromoacetate at room temperature for 12 hours affords the mono-alkylated product in 46% yield.

Second Alkylation

The mono-alkylated intermediate undergoes a second alkylation with di-tert-butyl 2,2'-((2-bromoethyl)azanediyl)diacetate. Silver nitrate is occasionally added as a catalyst to enhance reactivity. After stirring at 50°C for 24 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the di-tert-butyl-protected compound.

Optimization Challenges and Solutions

Steric Hindrance

The bulky tert-butyl groups impede reaction kinetics, particularly during the second alkylation. Elevated temperatures (70–80°C) and prolonged reaction times (48–72 hours) are often necessary to drive the reaction to completion.

Protecting Group Strategy

The use of tert-butyl esters ensures stability under basic conditions but requires acidic deprotection (e.g., HCl/dioxane) in subsequent steps if free carboxylic acids are needed. However, for the target compound, the esters remain intact.

Solvent and Base Selection

Polar aprotic solvents like DMF and DMSO enhance nucleophilicity but risk ester hydrolysis. Neutral bases like K<sub>2</sub>CO<sub>3</sub> are preferred over strong bases (e.g., NaH) to avoid side reactions.

Analytical Data and Characterization

Successful synthesis is confirmed via:

-

<sup>1</sup>H NMR : Peaks at δ 11.80 (s, 1H, NH), 8.58 (s, 1H, quinoline-H), and 1.40 (s, 18H, tert-butyl).

-

HPLC : Retention time of 12.4 minutes (C18 column, 70% ACN/water).

-

Mass Spectrometry : [M+H]<sup>+</sup> at m/z 653.66, consistent with the molecular formula C<sub>33</sub>H<sub>34</sub>F<sub>3</sub>N<sub>5</sub>O<sub>6</sub>.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoromethyl iodide, sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the quinoline and pyrimidine rings facilitate its integration into biological systems. This compound can modulate enzyme activity, inhibit receptor function, and alter cellular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The compound’s uniqueness lies in its hybrid quinoline-pyrimidine scaffold. Below is a comparative analysis with structurally related compounds:

Functional and Computational Comparisons

- Electron-Withdrawing Groups : The trifluoromethylphenyl carbamoyl group in the target compound enhances lipophilicity (logP ~4.5 estimated) compared to the hydroxymethyl coumarin derivative (logP ~2.8) . This may improve membrane permeability but increase metabolic oxidation risks.

- Similarity Metrics : Using Tanimoto coefficients (), the target compound likely shares moderate similarity (~0.4–0.6) with ’s coumarin derivative (common tert-butyl acetates) but low similarity (<0.3) with ’s pyridine-oxazoline (divergent core).

Research Implications and Limitations

While computational models () suggest structural similarities may predict bioactivity, the target compound’s hybrid aromatic system and steric bulk likely confer unique selectivity profiles. However, the absence of direct biological data (e.g., IC50 values) in the provided evidence limits conclusive comparisons. Further studies should prioritize experimental validation of binding affinity and metabolic stability relative to analogues.

Biological Activity

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes:

- Two tert-butyl groups : Enhancing lipophilicity and possibly affecting the compound's interaction with biological membranes.

- A quinoline moiety : Known for its pharmacological properties, including antimalarial and anticancer effects.

- A pyrimidine unit : Often associated with nucleic acid interactions and potential antiviral activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and growth.

- Interaction with Nucleic Acids : The presence of the quinoline structure suggests possible intercalation with DNA or RNA, leading to inhibition of replication or transcription.

Anticancer Activity

A study evaluating the anticancer properties of similar compounds indicated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Compounds with structural similarities have been reported to possess antimicrobial activity against a range of pathogens. The potential mechanism involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties, with compounds exhibiting the ability to reduce pro-inflammatory cytokine production in vitro.

Toxicity Profile

While promising in therapeutic applications, the toxicity profile must be considered. Preliminary studies suggest that derivatives may exhibit moderate toxicity at high concentrations. For instance:

- Acute Toxicity : Some analogs showed signs of acute toxicity in animal models when administered at elevated doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects.

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. The study utilized flow cytometry to assess cell viability and apoptosis markers.

-

Antimicrobial Efficacy Testing :

- In vitro testing against Staphylococcus aureus showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 10 | Growth inhibition |

| Anti-inflammatory | RAW 264.7 (macrophages) | 25 | Cytokine reduction |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Di-tert-butyl 2,2'-...diacetate, and how can researchers optimize yield while minimizing side reactions?

- Methodology : The synthesis likely involves multi-step reactions, including tert-butyl protection/deprotection, nucleophilic substitution, and coupling reactions. For example, tert-butyl groups are often introduced via esterification under acidic conditions (e.g., using tert-butanol and trifluoroacetic acid). To optimize yield:

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify energy barriers .

- Employ high-throughput screening for solvent and catalyst selection (e.g., Pd-catalyzed cross-coupling for quinoline-pyrimidine linkage) .

- Monitor intermediates via HPLC-MS to detect side products early .

- Data Example :

Q. How can researchers confirm the structural integrity of Di-tert-butyl 2,2'-...diacetate using spectroscopic methods?

- Methodology : Combine NMR, FTIR, and HRMS for cross-validation:

- ¹H/¹³C NMR : Verify tert-butyl groups (δ ~1.2 ppm for CH₃) and aromatic protons (quinoline and pyrimidine signals) .

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethyl groups (C-F at ~1150 cm⁻¹) .

- HRMS : Match exact mass with theoretical values (e.g., m/z 650.25 for [M+H]⁺).

Q. What safety protocols are essential when handling intermediates with trifluoromethyl and tert-butyl groups?

- Methodology : Follow Chemical Hygiene Plan guidelines:

- Use fume hoods for volatile intermediates (e.g., tert-butyldimethylsilyl chloride derivatives) .

- Employ PPE (gloves, goggles) to avoid skin contact with trifluoromethyl compounds, which may release HF upon hydrolysis .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction mechanisms involving tert-butyl-protected intermediates?

- Methodology :

- Use reaction path search algorithms (e.g., GRRM or AFIR) to map competing pathways .

- Analyze steric effects of tert-butyl groups using molecular dynamics simulations (e.g., NAMD or GROMACS) .

Q. What strategies address inconsistencies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodology :

- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation in amide bonds) .

- Use 2D NMR (COSY, NOESY) to resolve overlapping signals from quinoline-pyrimidine conjugation .

- Example : Aromatic proton splitting may arise from restricted rotation due to bulky tert-butyl groups.

Q. How can researchers design experiments to study the hydrolytic stability of the tert-butyl ester groups under physiological conditions?

- Methodology :

- Conduct pH-dependent kinetic studies (pH 2–10) with LC-MS monitoring .

- Compare hydrolysis rates with control compounds (e.g., methyl esters) to isolate steric/electronic effects .

- Data Table :

| pH | Half-life (h) | Degradation Products |

|---|---|---|

| 2 | 48 | Carboxylic acid, tert-butanol |

| 7.4 | 120 | Partial hydrolysis |

Cross-Disciplinary Methodologies

Q. How can machine learning improve the prediction of coupling reaction outcomes for similar quinoline-pyrimidine systems?

- Methodology :

- Train models on reaction databases (e.g., Reaxys) using descriptors like steric bulk, electronic parameters, and solvent polarity .

- Validate predictions with small-scale automated experiments (e.g., Chemputer systems) .

Q. What advanced separation techniques are optimal for purifying tert-butyl-rich intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.